molecular formula C21H29FO4 B1219737 Flugestone CAS No. 337-03-1

Flugestone

Cat. No.: B1219737
CAS No.: 337-03-1
M. Wt: 364.4 g/mol
InChI Key: OFSXGKOMEGSTSE-BPSSIEEOSA-N
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Description

Systematic Chemical Nomenclature

Flugestone possesses a complex systematic nomenclature that reflects its intricate molecular structure and stereochemical configuration. According to the International Union of Pure and Applied Chemistry standards, this compound is designated as (8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one. An alternative systematic name describes the compound as (2S,10S,11S,14R,15S,17S)-14-acetyl-1-fluoro-14,17-dihydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-6-en-5-one. These nomenclature variations reflect different approaches to describing the same complex molecular framework while maintaining consistency with established chemical naming conventions.

The compound is also recognized by several alternative names that highlight different aspects of its chemical structure. Traditional nomenclature identifies this compound as 9α-fluoro-11β,17α-dihydroxyprogesterone, emphasizing its relationship to the parent progesterone molecule and the specific positions of functional group modifications. Additional chemical names include 9-fluoro-11β,17-dihydroxypregn-4-ene-3,20-dione, which systematically describes the steroid backbone with positional designations for the fluorine atom and hydroxyl groups. The Chemical Abstracts Service registry number 337-03-1 provides a unique identifier for this specific molecular entity.

Molecular Composition and Formula

The molecular formula of this compound is established as C₂₁H₂₉FO₄, indicating a composition of twenty-one carbon atoms, twenty-nine hydrogen atoms, one fluorine atom, and four oxygen atoms. This molecular composition yields a precise molecular weight of 364.457 daltons, calculated based on atomic masses and confirmed through mass spectrometric analysis. The molecular formula demonstrates the incorporation of a single fluorine substituent into the steroid framework, which significantly influences the compound's chemical and biological properties.

The elemental composition reveals important structural characteristics of the this compound molecule. The presence of four oxygen atoms corresponds to specific functional groups including ketone carbonyls, hydroxyl groups, and the acetyl moiety that define the compound's reactivity profile. The single fluorine atom represents a strategic modification from the parent progesterone structure, introducing unique electronic and steric effects that alter molecular behavior. The carbon-to-hydrogen ratio reflects the saturated and unsaturated regions within the steroid ring system, providing insights into molecular geometry and potential sites of chemical modification.

Chemical Registry and Identification Codes

This compound is cataloged under multiple international chemical registration systems that facilitate accurate identification and database searches. The primary Chemical Abstracts Service registry number 337-03-1 serves as the universal identifier for the unesterified this compound molecule. The European Community number 206-412-9 provides regulatory identification within European chemical databases. Additional identification codes include the UNII identifier NT3ET34748, which is utilized in pharmaceutical databases.

The compound's presence in major chemical databases is documented through various identification systems. The PubChem Compound Identifier 254765 enables access to comprehensive chemical information and related research data. The ChemSpider identification number 223326 provides alternative database access with cross-referenced chemical properties. These multiple identification systems ensure accurate chemical identification and facilitate comprehensive literature searches across diverse scientific databases and regulatory systems.

Properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FO4/c1-12(23)20(26)9-7-15-16-5-4-13-10-14(24)6-8-18(13,2)21(16,22)17(25)11-19(15,20)3/h10,15-17,25-26H,4-9,11H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSXGKOMEGSTSE-BPSSIEEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2529-45-5 (Parent)
Record name Flugestone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000337031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337-03-1
Record name (11β)-9-Fluoro-11,17-dihydroxypregn-4-ene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=337-03-1
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Record name Flugestone [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flugestone
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Record name Flugestone
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Record name FLUROGESTONE
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

Synthetic Routes and Reaction Conditions: Flugestone is synthesized from progesterone through a series of chemical reactionsThe final step involves the acetylation of the 17α-hydroxy group to form flurogestone acetate .

Industrial Production Methods: Industrial production of this compound acetate involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for high yield and purity, ensuring the compound meets the required standards for veterinary use .

Chemical Reactions Analysis

Types of Reactions: Flugestone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further chemical or biological studies .

Scientific Research Applications

Key Applications

  • Estrous Cycle Manipulation
    • Flugestone is extensively used to synchronize estrus in ewes and goats. By employing intravaginal sponge preparations containing this compound, veterinarians can effectively manage breeding schedules and improve reproductive efficiency.
    • Case Study : In a study involving Egyptian ewes, this compound acetate was administered via intravaginal implants. The results indicated a significant improvement in estrus response and pregnancy rates when combined with equine chorionic gonadotropin (eCG) injections .
  • Reproductive Control in Livestock
    • The compound is pivotal in controlling reproduction in livestock, allowing for better management of breeding programs. Its high potency enables effective regulation of estrous cycles, which is crucial for maximizing productivity in animal husbandry.
    • Data Table : Comparison of Progestational Agents
Compound NameChemical FormulaProgestational ActivityUnique Features
ProgesteroneC₂₁H₂₈O₃StandardNatural hormone
MedroxyprogesteroneC₂₁H₂₈O₃HighUsed in contraceptives
NorethisteroneC₂₁H₂₄O₂ModerateCommonly used in oral contraceptives
This compound acetateC₂₃H₃₁FO₅Very HighEnhanced binding affinity
  • Hormone Replacement Therapy
    • Beyond veterinary applications, this compound has been studied for its potential role in hormone replacement therapy for humans. Its ability to mimic natural progesterone may provide benefits in managing hormonal imbalances.
    • Research Insight : Studies suggest that this compound's fluorinated structure enhances its efficacy compared to other synthetic progestins, making it a candidate for further research into human applications.

Pharmacokinetics and Interactions

This compound's pharmacokinetics involve its absorption, distribution, metabolism, and excretion when administered alongside other hormones. Interaction studies indicate that co-administration with other hormonal agents can modulate its effects, necessitating careful consideration during therapeutic use.

Mechanism of Action

Flugestone exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that regulate reproductive processes. The molecular targets include various genes involved in the reproductive cycle, and the pathways involved are primarily related to hormonal regulation .

Comparison with Similar Compounds

Chemical and Pharmacological Profiles

Compound Class Molecular Formula Key Uses ADI (µg/kg bw/day)
This compound Acetate Progestogen C₂₃H₃₁FO₅ Estrus synchronization in sheep 0–0.03
Florfenicol Antibiotic C₁₂H₁₄Cl₂FNO₄S Respiratory infections in livestock 0–3
Flubendazole Anthelmintic C₁₆H₁₂FN₃O₃ Gastrointestinal parasite control 0–12
Flumequine Quinolone antibiotic C₁₄H₁₂FNO₃ Bacterial infections in fish/poultry 0–30

Key Observations :

  • Structural Differences : this compound acetate’s fluorinated steroid backbone distinguishes it from antibiotics (e.g., Florfenicol, Flumequine) and benzimidazole anthelmintics (e.g., Flubendazole). Fluorination enhances its metabolic stability and receptor-binding affinity compared to natural progesterone .
  • ADI Values : this compound’s acceptable daily intake (ADI) is 100–1,000 times lower than other compounds, underscoring its higher potency and narrower safety margin .

Residue Limits in Animal Products

Compound Target Animal Tissue/Product MRL (µg/kg)
This compound Acetate Sheep Milk 1
Florfenicol Cattle/Fish Muscle/Liver 200–3,000
Flubendazole Poultry Liver/Eggs 10–500
Flumequine Fish Muscle+Skin 500

Key Observations :

  • Antibiotics like Florfenicol and Flumequine have higher MRLs due to their lower systemic toxicity and shorter withdrawal periods .

Toxicological and Environmental Profiles

Compound Genotoxicity Reproductive Toxicity Environmental Hazard
This compound Acetate Negative* Yes (fertility/fetal) High (aquatic toxicity)
Florfenicol Not reported Limited data Moderate
Flubendazole Not reported Embryotoxic in high doses Low
Flumequine Not reported No data Moderate

*Negative in Ames test, mouse lymphoma, and chromosomal aberration assays .

Key Observations :

  • This compound acetate poses significant reproductive risks, necessitating strict handling protocols (e.g., protective gear, closed processing systems) .
  • Its environmental persistence and aquatic toxicity require specialized disposal methods to prevent ecosystem contamination .

Regulatory and Handling Requirements

Compound Storage Requirements Transport Classification
This compound Acetate Locked containers, dust minimization UN3077 (Category 9)
Florfenicol Standard antibiotic storage Non-hazardous
Flubendazole Dry, ventilated areas Non-hazardous
Flumequine Avoid moisture Non-hazardous

Key Observations :

  • This compound’s classification as a Category 9 hazardous material mandates strict transport and storage protocols, unlike most antibiotics and anthelmintics .

Biological Activity

Flugestone, specifically in its acetate form (this compound Acetate, FGA), is a synthetic progestogen widely used in veterinary medicine, particularly for reproductive management in livestock. This article delves into the biological activity of this compound, focusing on its effects on reproductive performance, hormonal regulation, and potential applications in animal husbandry.

Overview of this compound Acetate

This compound acetate is primarily utilized to synchronize estrus and improve reproductive outcomes in various livestock species. It functions by mimicking the action of natural progesterone, thus influencing ovarian function and estrous cycles. The compound is administered typically through intravaginal sponges or injections, often in combination with gonadotropic agents like equine chorionic gonadotropin (eCG) to enhance ovulation rates.

This compound acetate exerts its biological effects by binding to progesterone receptors in target tissues, leading to alterations in gene expression that promote luteal phase characteristics. This action results in:

  • Inhibition of follicular development : By maintaining elevated progesterone levels, this compound prevents premature ovulation and allows for controlled breeding schedules.
  • Promotion of uterine receptivity : It enhances the endometrial environment for embryo implantation.

Estrus Synchronization Studies

A significant body of research has focused on the efficacy of this compound in synchronizing estrus among ewes and goats. For instance:

  • Study on Ewes : A study demonstrated that ewes treated with intravaginal sponges containing 20 mg of this compound for 12 days showed improved estrus synchronization when followed by eCG administration. The results indicated a higher ovulation rate and increased fertility compared to control groups receiving alternative treatments such as melatonin .
Treatment GroupOvulation Rate (%)Fertility Rate (%)Healthy Follicles (Mean ± SEM)
FGA + eCG85753.67 ± 0.92
Melatonin60506.17 ± 2.06

Hormonal Profiles

This compound's impact on hormonal profiles has been extensively studied. In the aforementioned study, hormone assays revealed that ewes treated with FGA had significantly higher levels of progesterone and insulin-like growth factor I (IGF-I), which are critical for follicular health and ovulation success .

Case Studies

Several case studies illustrate the practical applications of this compound in livestock management:

  • Goat Breeding Programs : A study involving goats showed that using FGA significantly improved kidding rates when combined with controlled breeding practices. The synchronization led to more uniform breeding seasons and better management of offspring production .
  • Cervical Mucins Analysis : Research on cervical mucins during the luteal phase indicated that FGA treatment altered the expression of mucin-related genes, suggesting a potential role in enhancing cervical mucus quality for improved sperm transport and fertility outcomes .

Safety and Residue Management

The use of this compound is generally considered safe when applied according to veterinary guidelines; however, monitoring for residues in food products is crucial. Regulatory frameworks have established maximum residue limits (MRLs) for this compound in various tissues to ensure consumer safety .

Q & A

Q. How can multi-omics data (proteomics, metabolomics) enhance mechanistic studies of this compound?

  • Methodological Answer :
  • Pathway Enrichment Analysis : Tools like MetaboAnalyst 6.0 to link metabolites to KEGG pathways.
  • Network Pharmacology : Cytoscape for protein-metabolite interaction mapping.
  • Data Integration: Combine RNA-seq data with phosphoproteomics to identify upstream regulators (e.g., kinase inhibition) .

Q. What bioanalytical challenges arise in quantifying this compound’s enantiomers in biological samples, and how are they resolved?

  • Methodological Answer :
  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with sub-2µm particles.
  • Enantioselective Synthesis : Prepare stable isotope-labeled analogs as internal standards.
  • Validation Metric: Report enantiomeric excess (ee) and interconversion rates under physiological conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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